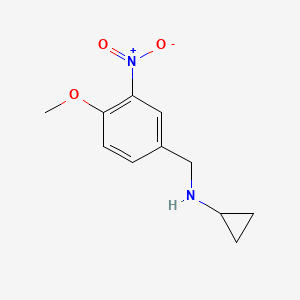![molecular formula C9H9N3O3S B1460944 5-[2-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine CAS No. 1105193-94-9](/img/structure/B1460944.png)
5-[2-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine
Descripción general
Descripción
5-[2-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine is a useful research compound. Its molecular formula is C9H9N3O3S and its molecular weight is 239.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
Similar compounds have been known to interact with multiple receptors .
Mode of Action
It’s worth noting that similar sulfone derivatives containing 1,3,4-oxadiazole moieties have shown good antibacterial activities .
Biochemical Pathways
Related compounds have been found to stimulate the increase in superoxide dismutase (sod) and peroxidase (pod) activities in rice, causing marked enhancement of plant resistance against rice bacterial leaf blight .
Pharmacokinetics
Similar compounds have shown sustained exposure and high oral bioavailability in mice .
Result of Action
Related compounds have shown to improve the chlorophyll content and restrain the increase in the malondialdehyde (mda) content in rice to considerably reduce the amount of damage caused by xoo .
Análisis Bioquímico
Biochemical Properties
5-[2-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . The compound also interacts with proteins involved in cell signaling, which can modulate cellular responses to external stimuli .
Cellular Effects
The effects of this compound on cells are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the expression of genes involved in inflammatory responses, thereby reducing inflammation . Additionally, it affects cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound can inhibit enzyme activity by binding to the active site, preventing substrate access . This inhibition can lead to downstream effects on cellular processes, such as reduced inflammation or altered metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term studies have shown that the compound can have sustained effects on cellular function, such as prolonged anti-inflammatory activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as anti-inflammatory and antimicrobial activities . At higher doses, it can cause toxic effects, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes that catalyze the oxidation and reduction of various substrates, influencing metabolic flux . The compound can also affect the levels of metabolites, such as amino acids and lipids, by modulating enzyme activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as tissue type and the presence of binding proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. The compound is directed to specific cellular compartments, such as the cytoplasm and nucleus, through targeting signals and post-translational modifications . This localization allows the compound to interact with its target biomolecules and exert its effects on cellular processes.
Propiedades
IUPAC Name |
5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3S/c1-16(13,14)7-5-3-2-4-6(7)8-11-12-9(10)15-8/h2-5H,1H3,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGWQQSGEQSQPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



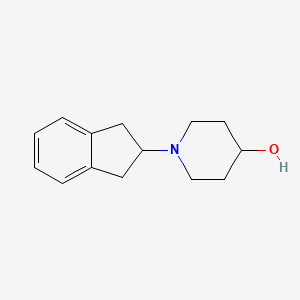
![(3s,8Ar)-3-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B1460866.png)
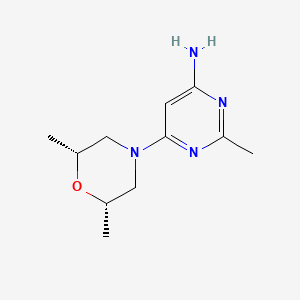
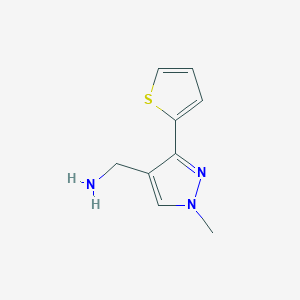


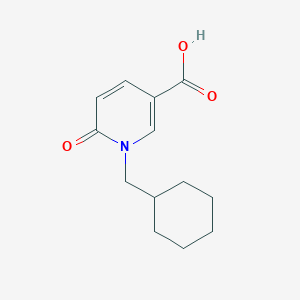
![1-{[1-(3,4-Difluorophenyl)-1H-tetraazol-5-yl]methyl}piperazine](/img/structure/B1460876.png)
![(3s,8Ar)-3-ethyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B1460877.png)


![4-[(2,4-Dichlorophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B1460882.png)
